molecular formula C5H10O3 B1294447 Methyl 3-methoxypropionate CAS No. 3852-09-3

Methyl 3-methoxypropionate

Cat. No.: B1294447
CAS No.: 3852-09-3
M. Wt: 118.13 g/mol
InChI Key: BDJSOPWXYLFTNW-UHFFFAOYSA-N
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Description

Methyl 3-methoxypropionate is an organic compound with the molecular formula CH₃OCH₂CH₂COOCH₃. It is an ester, characterized by its clear, colorless liquid form and pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solubility properties and low toxicity.

Mechanism of Action

Target of Action

Methyl 3-methoxypropionate is a chemical compound with the molecular formula C5H10O3 . It is primarily used as an acylation reagent in biochemical reactions . The primary targets of this compound are molecules that undergo acylation, such as 1-phenylethanamine .

Mode of Action

As an acylation reagent, this compound interacts with its targets by introducing an acyl group into the molecule . This process, known as acylation, results in the formation of a new covalent bond between the target molecule and the acyl group of this compound .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists . The downstream effects of these pathways would depend on the specific context and application.

Pharmacokinetics

It is known that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context and application. In the context of its use as an acylation reagent, the compound’s action results in the formation of a new covalent bond between the target molecule and the acyl group of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, at a temperature less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methyl 3-methoxypropionate plays a significant role in biochemical reactions, particularly as an acylation reagent. It is employed in the lipase-catalyzed N-acylation of 1-phenylethanamine . The compound interacts with enzymes such as lipases, which facilitate the acylation process. These interactions are crucial for the synthesis of various biochemical compounds, including poly(2-hydroxylethyl 5-norbornene-2-carboxylate) resists .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound does not exhibit sensitization potential in the Local Lymph Node Assay, indicating its non-sensitizing nature . This suggests that the compound does not significantly alter immune responses at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acylation reagent. It facilitates the transfer of acyl groups to specific substrates, thereby modifying their biochemical properties . This process is mediated by enzymes such as lipases, which catalyze the acylation reaction. The compound’s ability to act as an acyl donor is essential for various biochemical synthesis processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 142-143°C and a density of 1.009 g/mL at 25°C . Its stability and degradation can vary depending on environmental factors such as temperature and pH. Long-term studies have shown that this compound maintains its efficacy in biochemical reactions over extended periods.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ester hydrolysis and acylation reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols . These metabolic pathways are crucial for the compound’s role in biochemical synthesis and its subsequent breakdown in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Additionally, it may interact with specific transporters or binding proteins that aid in its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to be found in the cytoplasm, where it can participate in biochemical reactions. Its localization may also be directed by targeting signals or post-translational modifications that guide it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxypropionate can be synthesized through the esterification of 3-methoxypropionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

CH3OCH2CH2COOH+CH3OHCH3OCH2CH2COOCH3+H2O\text{CH}_3\text{OCH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} CH3​OCH2​CH2​COOH+CH3​OH→CH3​OCH2​CH2​COOCH3​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxypropionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methoxypropionic acid and methanol.

    Reduction: It can be reduced to 3-methoxypropanol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether as a solvent.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions to substitute the ester group.

Major Products Formed

    Hydrolysis: 3-methoxypropionic acid and methanol.

    Reduction: 3-methoxypropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxypropionate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methyl 3-methoxypropionate can be compared with other similar compounds, such as:

    Methyl methoxyacetate: Similar in structure but with a different ester group.

    3-Methoxypropionic acid: The acid form of this compound.

    3-Methoxypropanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of excellent solubility properties, low toxicity, and versatility in various applications. Its ability to act as a solvent in both organic and aqueous systems makes it particularly valuable in industrial and research settings .

Properties

IUPAC Name

methyl 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSOPWXYLFTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052060
Record name Methyl 3-methoxypropionate
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Molecular Weight

118.13 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propanoic acid, 3-methoxy-, methyl ester
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CAS No.

3852-09-3
Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Propanoic acid, 3-methoxy-, methyl ester
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Record name Methyl 3-methoxypropionate
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Record name METHYL 3-METHOXYPROPIONATE
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Synthesis routes and methods

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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